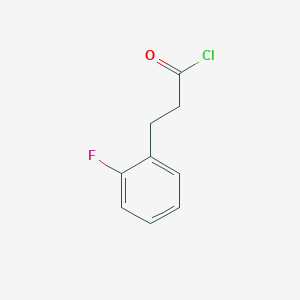

3-(2-Fluorophenyl)propionyl chloride

説明

3-(2-Fluorophenyl)propionyl chloride is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is often used as a reagent in organic synthesis, particularly in suzuki–miyaura coupling reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, 3-(2-Fluorophenyl)propionyl chloride may act as an electrophile. The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway involving this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound in a Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . The nature of the organoboron reagents and their rapid transmetalation with palladium (II) complexes also play a crucial role .

生物活性

3-(2-Fluorophenyl)propionyl chloride, with the CAS number 52163-89-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClF₁O. The compound features a propionyl group attached to a fluorinated phenyl ring, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the acylation of 2-fluorobenzoic acid or its derivatives with propionyl chloride. This process can be optimized through various reaction conditions to enhance yield and purity. For example, using specific solvents and catalysts during the reaction can lead to improved outcomes in terms of both efficiency and product quality.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom in its structure may enhance lipophilicity, allowing for better membrane permeability and interaction with biological systems.

Antimicrobial Activity

Research has indicated that compounds containing fluorinated phenyl groups often exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Fluorinated compounds are frequently explored for their anticancer potential. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigation is needed to elucidate specific pathways affected by this compound .

Case Studies

Several case studies highlight the relevance of fluorinated compounds in drug discovery:

- Fluorine in Drug Design : A comprehensive analysis revealed that fluorination can enhance the pharmacokinetic properties of drugs, leading to increased efficacy and reduced side effects .

- Synthesis of Anticancer Agents : Research has shown that modifying existing anticancer frameworks with fluorinated moieties can result in compounds with improved selectivity and potency against cancer cells .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

3-(2-fluorophenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMJNLBMILIWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632632 | |

| Record name | 3-(2-Fluorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52163-89-0 | |

| Record name | 2-Fluorobenzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52163-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。